molecular formula C10H7ClF2N2 B1528457 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole CAS No. 1480177-94-3

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole

Cat. No.: B1528457
CAS No.: 1480177-94-3
M. Wt: 228.62 g/mol
InChI Key: SCZXWYJYSFWQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloromethyl group at position 3 and a 2,4-difluorophenyl group at position 1. The presence of fluorine atoms in the phenyl ring often imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole typically involves the reaction of 2,4-difluorophenylhydrazine with an appropriate chloromethylating agent. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. Flow microreactors can be employed to facilitate the chloromethylation reaction, providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or acetonitrile (CH3CN).

    Oxidation: Reagents like KMnO4 in aqueous or acidic conditions.

    Reduction: Reagents like LiAlH4 in dry ether or THF.

Major Products

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the 2,4-difluorophenyl group can enhance binding affinity and selectivity towards specific targets, while the chloromethyl group can facilitate covalent bonding with nucleophilic residues in proteins. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring, chloromethyl group, and 2,4-difluorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(chloromethyl)-1-(2,4-difluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-2-1-7(12)5-9(10)13/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZXWYJYSFWQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(chloromethyl)-1-(2,4-difluorophenyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.